2-(4-Chlorophenyl)-5-(methylthio)[1,2,4]triazolo[1,5-c]quinazoline
Description
Properties
Molecular Formula |
C16H11ClN4S |
|---|---|
Molecular Weight |
326.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-5-methylsulfanyl-[1,2,4]triazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C16H11ClN4S/c1-22-16-18-13-5-3-2-4-12(13)15-19-14(20-21(15)16)10-6-8-11(17)9-7-10/h2-9H,1H3 |
InChI Key |
JADSWLGLNDAIPY-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=CC=CC=C2C3=NC(=NN31)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazine Derivatives with Quinazoline Precursors
The foundational approach involves constructing the triazolo[1,5-c]quinazoline core through cyclocondensation. A study by Mohammadi et al. demonstrated that 3-amino-2-methylquinazolin-4-(3H)-one reacts with aromatic nitriles under basic conditions to form triazoloquinazoline derivatives . For the target compound, substituting the nitrile with a methylthio-containing precursor could introduce the sulfur functionality.
Typical Procedure :
-
Synthesis of 3-amino-2-methylquinazolin-4-(3H)-one :
React 2-methyl-4H-benzo[d][1, oxazin-4-one with hydrazine hydrate in ethanol under reflux . -
Cyclocondensation :
Combine the quinazolinone intermediate with 4-chlorophenylacetonitrile and potassium tert-butoxide in dimethylformamide (DMF) at 120°C for 12 hours. The methylthio group is introduced via a nucleophilic substitution step using sodium thiomethoxide .
Key Data :
Multicomponent Reactions Using N-Isocyaniminotriphenylphosphorane
Adib et al. developed a one-pot method for triazoloquinazolines using N-isocyaniminotriphenylphosphorane (NICTPP), aldehydes, and quinazoline derivatives . This route is advantageous for introducing diverse substituents, including the 4-chlorophenyl group.
Procedure :
-
Reagent Preparation :
Synthesize NICTPP by reacting hydrazine carboxaldehyde with triphenylphosphine . -
Multicomponent Reaction :
Heat a mixture of 4-chlorobenzaldehyde, methylthio-substituted quinazoline, and NICTPP in acetonitrile at 80°C for 8 hours. The reaction proceeds via a [3+2] cycloaddition mechanism .
Optimization Insights :
-
Solvent : Acetonitrile outperforms DMF or toluene in yield .
-
Temperature : Reactions below 70°C result in incomplete conversion .
Performance Metrics :
| Condition | Outcome | Source |
|---|---|---|
| Reaction Time | 8 hours | |
| Isolated Yield | 72% | |
| Byproduct Formation | <5% triphenylphosphine oxide |
For late-stage functionalization, Pd-catalyzed cross-coupling enables the introduction of the 4-chlorophenyl group. A protocol by recent studies involves coupling brominated triazoloquinazolines with 4-chlorophenylboronic acid .
Steps :
-
Synthesis of Brominated Intermediate :
Brominate 5-(methylthio)[1, triazolo[1,5-c]quinazoline at position 2 using N-bromosuccinimide (NBS) in CCl₄ . -
Cross-Coupling :
React the brominated compound with 4-chlorophenylboronic acid using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in dioxane/water (4:1) at 100°C .
Critical Parameters :
Efficiency Data :
Recent advances employ polymer-supported reagents to streamline synthesis. A polystyrene-bound thiourea resin facilitates the introduction of the methylthio group without column purification .
Protocol :
-
Resin Functionalization :
Load Wang resin with thiourea groups via carbodiimide coupling . -
Stepwise Assembly :
Advantages :
Mechanochemical Synthesis for Solvent-Free Conditions
Ball milling techniques reduce solvent use and reaction times. A study achieved the target compound by milling 4-chlorophenylisothiocyanate with quinazoline precursors in the presence of K₂CO₃ .
Conditions :
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Cyclocondensation | 65% | 98% | Moderate | High |
| Multicomponent Reaction | 72% | 97% | High | Moderate |
| Suzuki Coupling | 85% | 99% | Low | Low |
| Solid-Phase | 70% | 95% | High | High |
| Mechanochemical | 68% | 93% | High | Very High |
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-5-(methylthio)[1,2,4]triazolo[1,5-c]quinazoline can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Amines, thiols
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methylthio group would yield sulfoxides or sulfones, while substitution of the chloro group could yield various substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-5-(methylthio)[1,2,4]triazolo[1,5-c]quinazoline would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Thio Derivatives
- 2-(4-Nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione (CAS 443673-87-8) Structure: Nitrophenyl at position 2; thione (-C=S) at position 4. Properties: Higher molecular weight (323.33 g/mol) compared to the target compound due to the nitro group. Key Difference: The thione group (-C=S) versus methylthio (-SCH₃) may alter redox activity and hydrogen-bonding interactions.
[1,2,4]Triazolo[1,5-c]quinazoline-2-ylthio Derivatives
- Structure : Thioether (-S-) linked to carboxylic acids/amides at position 2.
- Activity : Demonstrated antifungal effects against Candida albicans and Aspergillus niger at MIC values of 12.5–25 μg/mL .
- Comparison : The methylthio group in the target compound may offer improved metabolic stability over hydrolytically labile thioester derivatives.
Halogen-Substituted Analogues
- 3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one
- Structure : Chlorophenyl at position 3a; thioxo (-C=S) in a fused imidazo-quinazoline system.
- Synthesis : Prepared via reaction with N,N'-dithiocarbonyldiimidazole, confirmed by DFT-NMR analysis .
- Application : Serves as a precursor for metal complexes with unexplored biological activity, contrasting with the target compound’s direct pharmacological focus.
Photophysical Analogues
- 5-(4′-Aminobiphenyl)-[1,2,4]triazolo[1,5-c]quinazolines Structure: Biphenyl substituents at position 5. Properties: Exhibit strong fluorescence (λem = 450–500 nm) due to extended π-conjugation. Used as fluorophores in imaging . Comparison: The target compound’s methylthio group lacks π-conjugation, limiting photophysical utility but favoring biological applications.
Physicochemical Properties
*Inferred from similar triazoloquinazolines .
Biological Activity
2-(4-Chlorophenyl)-5-(methylthio)[1,2,4]triazolo[1,5-c]quinazoline is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications based on diverse research findings.
Synthesis
The synthesis of 2-(4-Chlorophenyl)-5-(methylthio)[1,2,4]triazolo[1,5-c]quinazoline involves several chemical reactions that yield the desired triazole derivative. The compound's structure is characterized by the presence of a chlorophenyl group and a methylthio substituent, which are critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of triazoloquinazoline derivatives. For instance:
- In Vitro Studies : Compounds similar to 2-(4-Chlorophenyl)-5-(methylthio)[1,2,4]triazolo[1,5-c]quinazoline have shown significant cytotoxicity against various cancer cell lines. In particular, derivatives were tested against HepG2 (liver cancer) and MCF7 (breast cancer) cell lines. Notably, some compounds exhibited IC50 values ranging from 17.69 to 27.09 μM/L, indicating promising anticancer activity compared to doxorubicin .
| Compound | Cell Line | IC50 (μM/L) |
|---|---|---|
| 2-(4-Chlorophenyl)-5-(methylthio)[1,2,4]triazolo[1,5-c]quinazoline | HepG2 | 17.69 - 25.4 |
| Similar Derivative | MCF7 | 17.69 - 27.09 |
Antihypertensive Activity
In vivo studies have evaluated the antihypertensive effects of triazoloquinazoline derivatives. The tail cuff method was employed to assess blood pressure changes in animal models:
- Results : Certain derivatives demonstrated significant reductions in heart rate and blood pressure, suggesting their potential as adrenoblockers and cardiac stimulants .
The biological activity of these compounds can be attributed to their ability to interact with biological targets such as enzymes and receptors involved in cancer progression and cardiovascular regulation. The presence of specific functional groups enhances binding affinity and activity.
Case Study 1: Anticancer Evaluation
A study synthesized a new series of triazoloquinazolines and evaluated their anticancer activity against HepG2 and MCF7 cell lines. The results indicated that specific derivatives had promising anticancer effects with low IC50 values .
Case Study 2: Antihypertensive Effects
Another investigation focused on the antihypertensive properties of triazoloquinazolines using rat models. The results showed that some compounds effectively abolished tachycardia induced by parent compounds, indicating their potential for cardiovascular therapy .
Q & A
Q. What synthetic routes are available for preparing 2-(4-Chlorophenyl)-5-(methylthio)[1,2,4]triazolo[1,5-c]quinazoline?
The compound can be synthesized via two primary routes:
- [5+1]-Cyclocondensation : Reacting [2-(3-aryl-1H-1,2,4-triazol-5-yl)phenyl]amines with aldehydes in glacial acetic acid or propanol-2 with acid catalysts (e.g., H₂SO₄ or HCl). This yields 5,6-dihydro intermediates, which are subsequently oxidized to the aromatic triazoloquinazoline .
- Oxidation of Dihydro Analogues : Dihydro derivatives (e.g., 5-R-2-aryl-5,6-dihydro-[1,2,4]triazolo[1,5-c]quinazolines) are oxidized using agents like MnO₂ or KMnO₄ under controlled conditions to achieve full aromaticity .
- Alternative Method : Interaction of [2-(3-aryl-1H-1,2,4-triazol-5-yl)phenyl]amines with acyl halides, producing the target compound directly .
Q. How is the structural identity of this compound confirmed using spectroscopic methods?
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.1–8.1 ppm) and methylthio groups (δ 2.3–2.5 ppm). Dihydro intermediates show distinct resonances for H-5 (δ 5.7–5.8 ppm) and non-aromatic protons .
- LC-MS : Molecular ion peaks (e.g., m/z = 321 [M+1] for analogues) confirm molecular weight .
- Elemental Analysis : Validates purity (e.g., C, H, N percentages within ±0.3% of theoretical values) .
Advanced Research Questions
Q. How can researchers optimize the oxidation of dihydro intermediates to improve the yield of the target compound?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance oxidation efficiency compared to protic solvents .
- Catalyst Screening : Acidic conditions (e.g., H₂SO₄) accelerate oxidation, while neutral conditions favor dihydro stability .
- Temperature Control : Maintain 60–80°C to balance reaction rate and byproduct formation .
- Oxidant Choice : MnO₂ provides higher selectivity than KMnO₄, reducing over-oxidation risks .
Q. What strategies are effective in resolving contradictory spectral data during structural elucidation?
- Comparative NMR Analysis : Contrast dihydro and aromatic analogues. For example, dihydro forms exhibit upfield-shifted H-5 protons (δ 5.7 ppm) vs. aromatic counterparts .
- Complementary Techniques : Use LC-MS to confirm molecular ions and elemental analysis to rule out impurities .
- X-ray Crystallography : Resolve ambiguities in fused-ring planarity and substituent alignment (e.g., phenoxy groups at 59.3° angles in related triazoloquinazolines) .
Q. How does the substitution pattern on the triazoloquinazoline core influence binding affinity to biological targets?
- Electron-Withdrawing Groups : Chloro or trifluoromethyl groups at the 4-position enhance receptor binding (e.g., adenosine A₃ receptor antagonism) .
- Methylthio vs. Phenoxy Substituents : Methylthio groups improve solubility, while phenoxy groups increase steric bulk, altering selectivity (e.g., benzodiazepine receptor modulation) .
- Systematic SAR Studies : Replace the 9-chloro group with methoxy or hydrogen to assess potency changes. For example, 9-methoxy analogues retain binding but lose antagonism in guinea pig tracheal models .
Q. What experimental designs are recommended for evaluating the compound’s pharmacokinetic properties?
- In Vitro Assays :
- Plasma Stability : Incubate with liver microsomes to measure metabolic half-life.
- CYP Inhibition : Screen against cytochrome P450 isoforms (e.g., CYP3A4) to predict drug-drug interactions.
- In Vivo Studies :
- Pharmacokinetic Profiling : Administer via IV/oral routes in rodent models, collecting plasma samples at timed intervals for LC-MS/MS analysis.
- Tissue Distribution : Use radiolabeled analogues to quantify accumulation in target organs .
Methodological Considerations
- Handling Data Contradictions : Replicate synthesis under standardized conditions (e.g., inert atmosphere, controlled humidity) to minimize variability .
- Computational Modeling : Perform DFT calculations to predict active conformations or docking poses at target receptors (e.g., adenosine A₃) .
- Scale-Up Challenges : Optimize solvent volume and catalyst loading to maintain yield (>40%) during gram-scale synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
